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Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791 Get Quote

This guide provides a comprehensive analysis of the in vivo antitumor activity of CH7233163, a

potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Designed for researchers, scientists, and drug development professionals, this document

objectively compares the performance of CH7233163 with other relevant EGFR inhibitors,

supported by experimental data.

Executive Summary
CH7233163 has demonstrated significant in vivo antitumor efficacy, particularly in non-small

cell lung cancer (NSCLC) models harboring EGFR mutations that are resistant to previous

generations of TKIs. As a noncovalent, ATP-competitive inhibitor, it shows high potency against

the osimertinib-resistant EGFR Del19/T790M/C797S triple mutation.[1][2] This guide

summarizes key in vivo studies, presents comparative data in a clear, tabular format, details

the experimental protocols used in these studies, and provides visual representations of the

relevant signaling pathway and experimental workflow.

Comparative In Vivo Antitumor Activity
The in vivo efficacy of CH7233163 has been primarily evaluated in xenograft mouse models,

demonstrating its ability to induce tumor regression in cancers with various EGFR mutations. A

key study by Kashima et al. provides a direct comparison with osimertinib.[1] While direct head-

to-head in vivo comparisons with other fourth-generation inhibitors like BI-4020 and BLU-945

are not extensively published, this guide presents available data from separate studies to offer

an indirect comparison.
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Table 1: In Vivo Efficacy of CH7233163 in a
Del19/T790M/C797S_NIH3T3 Xenograft Model[1]

Treatment Group
Dose (mg/kg, oral,
once daily)

Mean Tumor
Volume Change (%)

Body Weight
Change (%)

Vehicle - Tumor Growth No significant change

CH7233163 10 Significant Reduction No significant change

CH7233163 30 Significant Reduction No significant change

CH7233163 100 Potent Regression No significant change

Table 2: Comparative In Vivo Efficacy of CH7233163 and
Osimertinib in EGFR-Mutant Xenograft Models[1][3]

Xenograft
Model (Cell
Line)

EGFR
Mutation

Compound
Dose (mg/kg,
oral, once
daily)

Antitumor
Activity

Del19/T790M/C7

97S_NIH3T3

Del19/T790M/C7

97S
CH7233163 10, 30, 100

Significant tumor

growth inhibition

and regression

NCI-H1975 L858R/T790M CH7233163
Not specified in

snippet

Potent tumor

growth inhibition,

similar to

osimertinib

NCI-H1975 L858R/T790M Osimertinib
Not specified in

snippet

Potent tumor

growth inhibition

HCC827 Del19 CH7233163
Not specified in

snippet

Potent tumor

growth inhibition,

similar to

osimertinib

HCC827 Del19 Osimertinib
Not specified in

snippet

Potent tumor

growth inhibition
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Table 3: Indirect Comparison of In Vivo Efficacy with
Other Next-Generation EGFR TKIs

Xenograft
Model

EGFR
Mutation

Compound
Dose
(mg/kg)

Antitumor
Activity

Reference

Ba/F3 CDX
ex19del/T790

M/C797S
BLU-945

Not specified

in snippet

Significant

tumor

regression

[3]

PDX
Triple-mutant

EGFR
BLU-945

Not specified

in snippet

Robust

antitumor

activity

[3]

Note: This is an indirect comparison as the studies were not conducted head-to-head.

Experimental conditions may vary.

Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.

Xenograft Mouse Studies (Kashima et al., 2020)[1]
Cell Lines and Culture:

NIH3T3 cells were engineered to express the EGFR Del19/T790M/C797S mutation.

Human NSCLC cell lines NCI-H1975 (EGFR L858R/T790M) and HCC827 (EGFR Del19)

were also utilized.

Animal Models:

Female BALB/c nude mice were used for the xenograft studies.

Tumor Implantation:

Cells were subcutaneously injected into the flank of the mice.

Drug Administration:
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CH7233163 and osimertinib were administered orally once daily.

Assessment of Antitumor Activity:

Tumor volume was measured regularly using calipers.

Body weight was monitored as an indicator of toxicity.

At the end of the study, tumors were excised for further analysis, including Western

blotting to assess EGFR phosphorylation.

Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
CH7233163 acts as an ATP-competitive inhibitor of mutant EGFR.[1][2] By blocking the kinase

activity of EGFR, it inhibits the downstream signaling pathways that drive tumor cell

proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]

[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://aacrjournals.org/mct/article/19/11/2288/274245/CH7233163-Overcomes-Osimertinib-Resistant-EGFR
https://pubmed.ncbi.nlm.nih.gov/32943545/
https://www.mdpi.com/2072-6694/13/11/2748
https://www.bocsci.com/egfr-signaling-pathway.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane Intracellular Space

EGF Ligand

EGFR

Activation

ADP RAS

Activation

PI3K

Activation

CH7233163 ATP

RAF

MEK

ERK

Cell Proliferation
& Survival

AKT

mTOR

Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of CH7233163.
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In Vivo Experimental Workflow
The following diagram outlines the typical workflow for evaluating the antitumor activity of

CH7233163 in a xenograft mouse model.

1. Cell Line Culture
(e.g., Del19/T790M/C797S_NIH3T3)

2. Subcutaneous Implantation
into Nude Mice

3. Tumor Growth to
Palpable Size

4. Randomization into
Treatment Groups

5. Daily Oral Administration
(Vehicle, CH7233163, Osimertinib)

6. Monitor Tumor Volume
& Body Weight

7. Endpoint Analysis
(Tumor Excision, Western Blot)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. targetedonc.com [targetedonc.com]

4. mdpi.com [mdpi.com]

5. bocsci.com [bocsci.com]

To cite this document: BenchChem. [CH7233163: An In Vivo Antitumor Efficacy Comparison
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857791#validating-the-antitumor-activity-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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